4-acetylbenzenesulfonic Acid
Description
Structural Context within Aromatic Sulfonic Acids and Acetophenone (B1666503) Derivatives
4-Acetylbenzenesulfonic acid is an organic compound that belongs to two important classes of chemicals: aromatic sulfonic acids and acetophenone derivatives. numberanalytics.com Its structure consists of a benzene (B151609) ring substituted with both a sulfonic acid group (-SO3H) and an acetyl group (-COCH3). numberanalytics.comvulcanchem.com The sulfonic acid group is attached to the first carbon atom of the benzene ring, and the acetyl group is at the fourth position, resulting in a para-substitution pattern. vulcanchem.com This unique combination of functional groups gives this compound distinct chemical properties and a wide range of applications in various fields. smolecule.com
Aromatic sulfonic acids are characterized by the presence of a sulfonic acid group directly attached to an aromatic ring. numberanalytics.com This group is highly polar and acidic, making these compounds generally soluble in water. solubilityofthings.com The presence of the sulfonic acid group also influences the chemical reactivity of the aromatic ring. numberanalytics.com
Acetophenone derivatives are compounds that contain an acetyl group attached to a benzene ring. The acetyl group consists of a carbonyl group bonded to a methyl group. This functional group is known to participate in a variety of chemical reactions. google.com
The combination of both the sulfonic acid and acetyl groups in this compound results in a molecule with a unique set of properties. The sulfonic acid group makes the compound water-soluble and acidic, while the acetyl group provides a site for further chemical modifications. smolecule.comcymitquimica.com This dual functionality makes this compound a valuable intermediate in organic synthesis. numberanalytics.comcymitquimica.com
| Property | Value |
| Molecular Formula | C8H8O4S |
| Molecular Weight | 200.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 34074-93-6 |
Historical Perspectives on Foundational Aromatic Sulfonation and Acylation Research Relevant to this compound
The synthesis of this compound involves two fundamental reactions in organic chemistry: aromatic sulfonation and Friedel-Crafts acylation. The historical development of these reactions laid the groundwork for the preparation and study of compounds like this compound.
Aromatic sulfonation is the process of attaching a sulfonic acid group to an aromatic ring. numberanalytics.com This reaction has been known for over a century and is a key industrial process for the production of detergents, dyes, and pharmaceuticals. numberanalytics.comcore.ac.uk The reaction typically involves treating an aromatic compound with a sulfonating agent, such as fuming sulfuric acid or sulfur trioxide. numberanalytics.com
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a set of reactions used to attach substituents to an aromatic ring. wikipedia.org Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgmasterorganicchemistry.com This reaction results in the formation of a ketone, in this case, an acetophenone derivative. masterorganicchemistry.com
The synthesis of this compound can be achieved through the sulfonation of acetophenone. vulcanchem.com In this process, the acetyl group is already present on the benzene ring, and the sulfonic acid group is introduced through an electrophilic aromatic substitution reaction. numberanalytics.comvulcanchem.com The acetyl group is a meta-directing group, meaning it directs incoming electrophiles to the meta position. However, under certain reaction conditions, the para-substituted product, this compound, can be obtained as the major product. masterorganicchemistry.com
Significance in Contemporary Organic Synthesis and Environmental Chemical Studies
This compound and its derivatives have gained significant attention in modern chemical research due to their versatile applications in organic synthesis and their relevance in environmental studies.
In organic synthesis, this compound serves as a valuable building block for the creation of more complex molecules. cymitquimica.com Its bifunctional nature allows for a wide range of chemical transformations. The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonates. prepchem.com The acetyl group can undergo reactions typical of ketones, such as reduction, oxidation, and condensation reactions. smolecule.com This versatility makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. smolecule.comsolubilityofthings.comcymitquimica.com For instance, it is used in the preparation of certain drugs and as a component in the production of some types of dyes. smolecule.comcymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
4-acetylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPXHHDRVABPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955631 | |
| Record name | 4-Acetylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34074-93-6 | |
| Record name | Benzenesulfonic acid, 4-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034074936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Acetylbenzenesulfonic Acid and Its Analogs
Established Synthetic Routes to 4-Acetylbenzenesulfonic Acid
Traditional synthesis of this compound primarily relies on electrophilic aromatic substitution reactions. The order and nature of these reactions are crucial for achieving the desired para-substituted product.
A principal and widely utilized method for synthesizing this compound involves the sulfonation of acetophenone (B1666503). ontosight.aismolecule.com Acetophenone itself is commonly prepared through the Friedel-Crafts acylation of benzene (B151609). In this two-step sequence, the acetyl group is first introduced to the benzene ring. The subsequent sulfonation step must be carefully controlled. The acetyl group is a deactivating, meta-directing group; however, sulfonation with agents like chlorosulfonic acid or concentrated sulfuric acid can lead to the formation of the para-isomer, this compound, alongside other isomers. ontosight.aichegg.com
The direct Friedel-Crafts acylation of benzenesulfonic acid presents a different strategic approach. brainly.com In this case, the sulfonic acid group is already present on the aromatic ring. Since the sulfonic acid group is a strong deactivating and meta-directing group, this route would preferentially yield m-acetylbenzenesulfonic acid. brainly.comchegg.com Therefore, to obtain the 4-acetyl (para) isomer, the sulfonation of acetophenone is the more established and regioselective pathway.
Table 1: Comparison of Primary Synthesis Routes
| Route | Step 1 | Step 2 | Key Consideration | Primary Product |
|---|---|---|---|---|
| A | Friedel-Crafts Acylation (Benzene → Acetophenone) | Sulfonation (Acetophenone → Product) | Sulfonating agent and conditions influence isomer distribution. ontosight.aichegg.com | This compound |
| B | Sulfonation (Benzene → Benzenesulfonic Acid) | Friedel-Crafts Acylation (Benzenesulfonic Acid → Product) | The -SO₃H group is a strong meta-director. brainly.com | m-acetylbenzenesulfonic acid |
Oxidative methods provide an alternative pathway to this compound. One documented approach involves the oxidation of 4-acetylphenol. cymitquimica.com Another potential precursor for oxidation is 4-ethylbenzenesulfonate (B229782).
Furthermore, biological or enzymatic oxidative pathways have been identified. In the biodegradation of linear alkylbenzenesulfonate (LAS) surfactants by bacterial communities, this compound (referred to as 4-sulfoacetophenone or SAP in the literature) is formed as a key metabolic intermediate. asm.orgnih.govd-nb.info Specifically, the degradation of 3-(4-sulfophenyl)butyrate in organisms like Comamonas testosteroni KF-1 proceeds via an oxidative sequence to yield 4-sulfoacetophenone. asm.orgnih.gov This intermediate is then further processed by a Baeyer-Villiger monooxygenase (BVMO), which is an NADPH-dependent enzyme that converts the ketone into an ester (4-sulfophenyl acetate). nih.govd-nb.info This biological pathway highlights an enzymatic oxidative strategy that produces the target compound.
Friedel-Crafts Acylation Precursors and Subsequent Sulfonation Approaches
Investigation of Novel and Green Synthetic Pathways for this compound
The development of environmentally benign synthetic methods is a key focus of modern chemistry. chemistryjournals.net For this compound, this includes exploring biocatalysis and greener reaction conditions.
The enzymatic pathways observed in bacterial degradation of surfactants represent a significant novel and green approach. asm.orgnih.gov The use of enzymes like Baeyer-Villiger monooxygenase operates under mild, aqueous conditions, avoiding the harsh reagents and high temperatures associated with traditional chemical synthesis. d-nb.info This biocatalytic approach is highly specific and reduces the generation of hazardous waste. chemistryjournals.net
Other green chemistry principles could be applied, such as the use of solid acid catalysts to replace corrosive liquid acids like H₂SO₄, or employing alternative solvents like water or ionic liquids to minimize the use of volatile organic compounds. chemistryjournals.netresearchgate.net The development of aqueous-phase transfer hydrogenation, for example, offers a green pathway for the reduction of ketones to chiral alcohols and demonstrates the potential for adapting aqueous-based systems for related transformations. liv.ac.uk
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing byproducts. In the sulfonation of acetophenone, key factors include temperature, reaction time, and the nature of the sulfonating agent.
Temperature Control : Maintaining the appropriate temperature is vital to prevent over-sulfonation or decomposition of the product. For instance, the sulfonation of toluene (B28343), a related reaction, requires careful temperature management to achieve the desired product. youtube.com
Catalysts : While strong acids like H₂SO₄ are often used as both reactant and catalyst, the use of specific catalysts can enhance efficiency.
Reaction Time : Studies on related syntheses show that optimizing reaction time can lead to higher yields in shorter periods. researchgate.net
Anhydrous Conditions : In syntheses involving sulfonyl chloride intermediates, such as the conversion of 3-acetylbenzenesulfonic acid to its sulfonyl chloride, maintaining strict anhydrous conditions is critical to prevent hydrolysis, which can improve yields significantly.
Table 2: Parameters for Optimization in Sulfonation Reactions
| Parameter | Influence on Synthesis | Example from Related Syntheses |
|---|---|---|
| Temperature | Affects reaction rate and selectivity; can lead to byproducts or decomposition if not controlled. | Sulfonation of ethylbenzene (B125841) requires temperatures ≤100°C to avoid over-sulfonation. |
| Reagents | Choice of sulfonating agent (e.g., H₂SO₄, ClSO₃H) impacts reactivity and product. | Chlorination of 3-acetylbenzenesulfonic acid can be achieved with PCl₅ or SOCl₂. |
| Solvent | Can influence reaction rates and selectivity. | In some multi-component reactions, a 1:1 mixture of Ethanol:H₂O was found to be optimal. researchgate.net |
| Time | Insufficient time leads to incomplete reaction; excessive time can promote side reactions. | Optimal time for a related synthesis was determined to be 4 hours. researchgate.net |
Scalability Considerations for Research and Industrial Preparations
Translating a laboratory synthesis to an industrial scale introduces several challenges, including heat management, reagent handling, and cost-effectiveness. The industrial synthesis of related compounds often favors continuous-flow reactors over batch processes.
Continuous-flow systems offer superior control over reaction parameters like temperature, which is crucial for exothermic reactions such as sulfonation. This enhanced control can lead to higher yields and improved safety. A pilot-scale study for a related synthesis demonstrated a 12% increase in yield when moving to a microreactor system due to better mixing and temperature control.
For large-scale production, factors such as solvent recovery and efficient product isolation are also paramount. Industrial processes for compounds like sodium 4-ethylbenzenesulfonate have been designed with integrated distillation units for solvent recovery, highlighting the importance of a holistic process design for scalability.
Reactivity and Mechanistic Investigations of 4 Acetylbenzenesulfonic Acid
Electrophilic Aromatic Substitution Pathways Involving the Benzene (B151609) Ring
The benzene ring of 4-acetylbenzenesulfonic acid is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups: the acetyl (-COCH₃) and the sulfonic acid (-SO₃H) groups. minia.edu.eguomustansiriyah.edu.iq These groups reduce the nucleophilicity of the aromatic ring, making reactions like nitration, halogenation, and further sulfonation more difficult to achieve compared to benzene itself, often requiring harsh reaction conditions. stackexchange.com
Both the acetyl and sulfonic acid groups are meta-directing substituents. brainly.com In this compound, these groups are in a para-relationship (positions 1 and 4). This substitution pattern means that the positions ortho to the acetyl group (positions 3 and 5) are meta to the sulfonic acid group, and the positions ortho to the sulfonic acid group (positions 2 and 6) are meta to the acetyl group. Therefore, an incoming electrophile will be directed to the positions that are meta to both deactivating groups, which are positions 2, 3, 5, and 6. The reaction is generally slow, and forcing conditions may be necessary to overcome the high activation energy associated with the attack on the deactivated ring. uomustansiriyah.edu.iq
For instance, the synthesis of m-acetylbenzenesulfonic acid is typically achieved by first sulfonating benzene to form benzenesulfonic acid, followed by a Friedel-Crafts acetylation, which directs the acetyl group to the meta position. stackexchange.combrainly.com Attempting a Friedel-Crafts reaction on a strongly deactivated ring like one containing a sulfonic acid group is generally unsuccessful. stackexchange.com
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| Acetyl (-COCH₃) | Electron-withdrawing | Strongly Deactivating | Meta |
Nucleophilic Reactivity and Transformations at the Acetyl Moiety
The acetyl group provides a key site for nucleophilic attack at its electrophilic carbonyl carbon. scribd.com This allows for a variety of transformations to modify the structure and functionality of the molecule. Under basic conditions, the acetyl group can be susceptible to replacement by strong nucleophiles. smolecule.com
One common set of reactions involves nucleophilic addition to the carbonyl double bond. youtube.com For example, the carbonyl can be reduced to a secondary alcohol (1-(4-sulfophenyl)ethanol) using hydride reagents. The acidic protons on the methyl carbon adjacent to the carbonyl group (alpha-protons) can be removed by a base, forming an enolate. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations with other aldehydes or ketones.
Furthermore, the alpha-position of the acetyl group can be functionalized. For example, the related compound 4-acetylbenzenesulfonamide (B123734) can be brominated at the alpha-carbon to yield 4-(2-bromoacetyl)benzenesulfonamide, a precursor for synthesizing other derivatives like oxazoles. mdpi.com This indicates that this compound itself could likely undergo similar alpha-halogenation reactions.
Table 2: Representative Reactions at the Acetyl Moiety
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Nucleophilic Addition (Reduction) | Hydride reagents (e.g., NaBH₄) | Secondary Alcohol |
| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone |
| Alpha-Halogenation | Br₂, Acid/Base catalyst | α-Halo Ketone |
Sulfonic Acid Group Transformations and Derivatives Formation
The sulfonic acid group is a versatile functional handle that can be converted into several important derivatives, most notably sulfonyl chlorides, sulfonamides, and sulfonate esters. The conversion to 4-acetylbenzenesulfonyl chloride is a key transformation, as the sulfonyl chloride is a highly reactive intermediate. prepchem.com This is typically achieved by reacting the sulfonic acid or its sodium salt with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Once formed, 4-acetylbenzenesulfonyl chloride can readily react with a wide range of nucleophiles. For example, its reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) yields the corresponding 4-acetylbenzenesulfonamides. prepchem.comsmolecule.com These sulfonamide derivatives are a common structural motif in medicinal chemistry.
Esterification of the sulfonic acid group can be accomplished by reacting it with alcohols, often in the presence of a dehydrating agent, to form sulfonate esters. smolecule.com These esters are also useful synthetic intermediates.
Table 3: Key Derivatives from the Sulfonic Acid Group
| Derivative | Reagent(s) for Synthesis | Reaction Type |
|---|---|---|
| 4-Acetylbenzenesulfonyl chloride | PCl₅ or SOCl₂ | Chlorination |
| 4-Acetylbenzenesulfonamide | 4-Acetylbenzenesulfonyl chloride, NH₃ | Aminolysis |
Reductive Methodologies Applied to the Sulfonic Acid Group
The reduction of an aryl sulfonic acid group is a chemically challenging transformation due to the stability of the sulfur(VI) center. However, several methodologies have been developed to achieve this.
One effective method for the direct reduction of arenesulfonic acids to the corresponding arenethiols involves the use of a triphenylphosphine/iodine (Ph₃P/I₂) system. oup.com This reaction proceeds through the in-situ formation of a sulfonyl iodide intermediate, which is then reduced. Another approach utilizes a rhodium carbonyl catalyst under high pressure of carbon monoxide and elevated temperatures to convert the sulfonic acid to a thiol. google.com
Derivatives of the sulfonic acid group are often more amenable to reduction. For instance, arylsulfonyl chlorides can be reduced to aryl thiols using triphenylphosphine. researchgate.net Catalytic hydrogenation has been employed to reduce aryldiazosulfonates to arylhydrazine-N-sulfonic acids, which are important synthetic intermediates. google.com Additionally, under certain conditions, such as treatment with dilute mineral acids, the sulfonic acid group can be removed entirely from the aromatic ring in a process known as desulfonation. nptel.ac.in
Table 4: Summary of Reductive Methods for the Sulfonic Acid Group
| Method | Reagent(s) | Product |
|---|---|---|
| Direct Reduction to Thiol | Triphenylphosphine/Iodine | 4-Mercaptoacetophenone |
| Catalytic Reduction to Thiol | Rhodium carbonyl, CO, Heat | 4-Mercaptoacetophenone |
| Reduction of Sulfonyl Chloride | Triphenylphosphine | 4-Mercaptoacetophenone |
Oxidative Reactivity, Including Catalytic C-H Oxidation Studies
The oxidative reactivity of this compound can target either the acetyl group or the aromatic ring. The acetyl group can undergo Baeyer-Villiger oxidation when treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). ambeed.com This reaction would insert an oxygen atom between the carbonyl carbon and the aromatic ring, yielding 4-sulfophenyl acetate (B1210297). Subsequent hydrolysis of this ester would produce 4-hydroxyphenylsulfonic acid.
Oxidation of the aromatic ring itself is also possible. In biological systems, 4-acetylbenzenesulfonate (B8370360) (also known as 4-sulfoacetophenone) has been identified as a metabolic intermediate in the degradation of linear alkylbenzenesulfonate surfactants. asm.org Further enzymatic oxidation in these pathways leads to the formation of 4-sulfocatechol, which involves the hydroxylation of the benzene ring. asm.org While this is a biological process, it demonstrates the potential for C-H oxidation on the aromatic ring. Chemical methods for catalytic C-H oxidation of such deactivated aromatic rings are an area of ongoing research but are typically challenging to perform selectively.
Exploration of Intermolecular Interactions and Supramolecular Assembly
The molecular structure of this compound, featuring an ionic acid group, a polar carbonyl group, and an aromatic ring, facilitates a variety of non-covalent intermolecular interactions that govern its supramolecular chemistry. researchgate.netrsc.org
The sulfonic acid group is a powerful hydrogen bond donor and acceptor. researchgate.net In the solid state or in complexes, it readily forms strong hydrogen bonds (O-H···O and N-H···O) with suitable partners, such as water, amines, or other sulfonate groups, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.netrsc.org As a strong acid, it often exists in its deprotonated sulfonate form (-SO₃⁻), where it engages in strong ionic interactions with cations. frontiersin.org
The aromatic ring contributes to the supramolecular assembly through π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. rsc.org The acetyl group, while less dominant, can participate in weaker interactions such as C-H···O hydrogen bonds and hydrophobic packing. The combination of these forces—strong ionic and hydrogen bonding from the sulfonate group, coupled with π-π stacking from the ring—allows for the construction of complex and stable supramolecular architectures. rsc.org This is a characteristic feature of many aromatic sulfonic acids used in crystal engineering and materials science. researchgate.netfrontiersin.org
Table 5: Intermolecular Interactions in this compound Systems
| Interacting Moiety | Type of Interaction | Typical Partner(s) |
|---|---|---|
| Sulfonic Acid/Sulfonate Group | Strong Hydrogen Bonding, Ionic Interactions | Water, Amines, Other Sulfonates, Metal Cations |
| Benzene Ring | π-π Stacking | Other Aromatic Rings |
Advanced Spectroscopic Elucidation of 4 Acetylbenzenesulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
¹H and ¹³C NMR for Proton and Carbon Framework Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the proton and carbon skeletons of a molecule, respectively. In 4-acetylbenzenesulfonic acid, the aromatic protons typically appear as a set of doublets due to their coupling, while the methyl protons of the acetyl group resonate as a singlet. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the acetyl and sulfonic acid groups.
Similarly, ¹³C NMR provides distinct signals for each unique carbon atom in the molecule. hw.ac.uk The carbonyl carbon of the acetyl group and the carbon atom attached to the sulfonic acid group (ipso-carbon) are typically found at the downfield end of the spectrum due to significant deshielding. hw.ac.uk The remaining aromatic carbons and the methyl carbon appear at characteristic chemical shifts. The natural abundance of the ¹³C isotope is low (about 1.1%), which means that obtaining ¹³C NMR spectra can be more time-consuming compared to ¹H NMR. hw.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl Protons (CH₃) | ~2.6 | ~26 |
| Aromatic Protons (ortho to acetyl) | ~8.1 | ~130 |
| Aromatic Protons (ortho to sulfonyl) | ~8.0 | ~128 |
| Carbonyl Carbon (C=O) | - | ~197 |
| Aromatic Carbon (ipso-acetyl) | - | ~139 |
Advanced 2D NMR Techniques for Connectivity and Proximity Determination
Two-dimensional (2D) NMR experiments provide further structural insights by revealing correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, helping to assign the signals of the aromatic protons. Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for linking protons to their directly attached carbons and for identifying longer-range connectivities, respectively. For instance, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, confirming the acetyl group's structure. These advanced methods are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. mdpi.com
³³S NMR Spectroscopy for Sulfur Environment and Substituent Effects
Sulfur-33 (³³S) NMR is a less common but potentially powerful technique for directly probing the chemical environment of the sulfur nucleus in the sulfonic acid group. rsc.org The chemical shift of the ³³S nucleus is sensitive to the electronic effects of substituents on the aromatic ring. researchgate.net Aromatic sulfonic acids generally exhibit more shielded sulfur nuclei compared to their aliphatic counterparts. datapdf.com The degree of ionization of the sulfonic acid group can also significantly influence the ³³S NMR signal, affecting both its chemical shift and line width. researchgate.netdatapdf.com While the low natural abundance and quadrupolar nature of the ³³S nucleus present challenges, advancements in high-field NMR and cryogenic probes are expanding its applicability. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. gatewayanalytical.comspectroscopyonline.com FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. gatewayanalytical.com
For this compound, FTIR is particularly sensitive to polar functional groups. gatewayanalytical.com Key characteristic absorption bands would include:
A strong, broad O-H stretch from the sulfonic acid group.
Strong S=O stretching vibrations.
A sharp, strong C=O stretch from the acetyl group.
C-H stretching and bending vibrations from the aromatic ring and methyl group.
C-C stretching vibrations within the aromatic ring.
Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations and can provide complementary information. gatewayanalytical.commdpi.com For example, the symmetric stretching of the aromatic ring and C-C bonds may be more prominent in the Raman spectrum. mdpi.com The combination of both techniques provides a more complete vibrational fingerprint of the molecule. spectroscopyonline.commdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Sulfonic Acid | O-H Stretch | 3200-2500 (broad) | FTIR |
| Sulfonic Acid | S=O Asymmetric Stretch | 1250-1160 | FTIR |
| Sulfonic Acid | S=O Symmetric Stretch | 1080-1030 | FTIR, Raman |
| Acetyl Group | C=O Stretch | 1700-1680 | FTIR |
| Aromatic Ring | C-H Stretch | 3100-3000 | FTIR, Raman |
| Aromatic Ring | C=C Stretch | 1600-1450 | FTIR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. mhlw.go.jplcms.cz Aromatic compounds like this compound exhibit characteristic absorption bands related to π-π* transitions within the benzene (B151609) ring. up.ac.za The presence of the acetyl and sulfonic acid substituents, which act as chromophores and auxochromes, influences the position and intensity of these absorption maxima (λmax). up.ac.za The conjugation of the acetyl group with the aromatic ring typically results in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. up.ac.za This technique is useful for confirming the presence of the aromatic system and can be used for quantitative analysis. lcms.cz
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.aulibretexts.org In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight. libretexts.org
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a prominent acylium ion. libretexts.org
Cleavage of the C-S bond, leading to the formation of a phenylacetyl cation or a benzenesulfonyl radical.
Loss of SO₃ from the sulfonic acid group.
Fragmentation of the aromatic ring itself, which is common for aromatic compounds. docbrown.info
The analysis of these fragment ions helps to piece together the structure of the original molecule. scienceready.com.au The relative abundance of the fragment ions can provide clues about the stability of the resulting ions and radicals. libretexts.org
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Neutral Loss |
|---|---|---|
| 200 | [C₈H₈O₄S]⁺• (Molecular Ion) | - |
| 185 | [C₇H₅O₄S]⁺ | •CH₃ |
| 121 | [C₈H₉O]⁺ | •SO₃H |
| 105 | [C₇H₅O]⁺ | •CH₃, SO₃ |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular masses of compounds. measurlabs.commsesupplies.com This high level of accuracy allows for the confident identification of molecular structures, from small organic molecules to large biomacromolecules. measurlabs.com The technique operates by ionizing sample molecules, accelerating them, and then separating the resulting ions based on their mass-to-charge ratio (m/z) to several decimal places. msesupplies.combioanalysis-zone.com This capability enables the differentiation between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com
In the analysis of this compound, HRMS provides an exact mass measurement, which helps in confirming its elemental and isotopic composition with high precision. measurlabs.com The theoretical exact mass of this compound (C8H8O4S) is 200.01432991 Da. nih.gov HRMS instruments, such as the Thermo Scientific Q Exactive, can confirm this mass experimentally, providing a powerful tool for its unambiguous identification in complex samples. msesupplies.comrsc.org
Table 1: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C8H8O4S | nih.gov |
| Molecular Weight | 200.21 g/mol | nih.gov |
| Exact Mass | 200.01432991 Da | nih.gov |
| Monoisotopic Mass | 200.01432991 Da | nih.gov |
Application in Biodegradation Pathway Elucidation
The biodegradation of surfactants like linear alkylbenzenesulfonates (LAS) is a complex process carried out by bacterial communities. nih.govasm.org This process occurs in two main stages: the initial breakdown of LAS into sulfophenylcarboxylates (SPCs), followed by the mineralization of these SPCs. nih.govasm.org
Comamonas testosteroni KF-1 is a bacterium known to mineralize certain SPCs, such as 3-(4-sulfophenyl)butyrate (3-C4-SPC). nih.gov During the growth of this bacterium on 3-C4-SPC, researchers have identified this compound (also known as 4-sulfoacetophenone) as a transient intermediate. nih.gov The identification of this and other intermediates, like 4-sulfophenol, has been instrumental in postulating the degradation pathway. nih.gov This proposed pathway involves the removal of an acetyl group, a Baeyer-Villiger monooxygenation of the resulting this compound, and subsequent ester cleavage. nih.gov
The study of these biodegradation pathways relies heavily on analytical techniques that can separate and identify the various intermediates. High-performance liquid chromatography (HPLC) is often used for separation, with retention times helping to distinguish the different compounds present in the culture medium. nih.gov
Table 2: Biodegradation Intermediates of 3-(4-Sulfophenyl)butyrate (3-C4-SPC) by Comamonas testosteroni KF-1
| Compound | Abbreviation | Role in Pathway |
| 3-(4-Sulfophenyl)butyrate | 3-C4-SPC | Initial Substrate |
| This compound | SAP | Transient Intermediate |
| 4-Sulfophenol Acetate (B1210297) | SPAc | Transient Intermediate |
| 4-Sulfophenol | SP | Intermediate Product |
| 4-Sulfocatechol | SC | Ring-Cleavage Substrate |
Hyphenated Spectroscopic Techniques in Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. ijpsjournal.comchemijournal.comnih.gov These combinations, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), leverage the separation power of chromatography and the identification capabilities of mass spectrometry. ijpsjournal.comnih.gov This synergy enhances sensitivity, specificity, and efficiency, making it possible to identify and quantify unknown compounds in intricate matrices like environmental samples or industrial process streams. ijpsjournal.comnih.gov
For sulfonated aromatic compounds like this compound, which are used in industries such as textiles and construction, LC-MS is a particularly effective analytical method. nih.gov The challenge with analyzing these strong acids is that they often require ionic additives in the mobile phase for successful chromatographic separation, which can interfere with mass spectrometric detection. tandfonline.com Techniques like ion-pair chromatography with online removal of non-volatile agents or ion-exchange chromatography using volatile buffers like ammonium (B1175870) acetate have been developed to overcome this issue. nih.govresearchgate.net
A key aspect of using LC-MS for the analysis of aromatic sulfonates is the detection of a compound-specific fragment ion, SO3•⁻. nih.gov This radical ion serves as a marker, enabling the selective screening for these compounds even in the presence of interfering substances like sulfate (B86663) anions. nih.gov The use of high-resolution mass spectrometry in these hyphenated setups (LC-HRMS) further enhances the analytical power, allowing for the precise identification of not only the target analyte but also its degradation products and other related substances in complex environmental samples. measurlabs.comacs.org
Table 3: Common Hyphenated Techniques and Their Applications
| Technique | Abbreviation | Principle | Application in Analysis of Aromatic Sulfonates |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds based on their interaction with a stationary and mobile phase, followed by mass analysis. ijpsjournal.com | Selective determination in environmental samples like landfill leachates and groundwater. nih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. ijpsjournal.com | Identification of photooxidation products of related sulfur-containing aromatic compounds. researchgate.net |
| Liquid Chromatography-Nuclear Magnetic Resonance | LC-NMR | Separates compounds with LC and provides detailed structural information using NMR. chemijournal.com | Useful for unambiguous structure elucidation of unknown impurities or degradation products. |
Theoretical and Computational Studies of 4 Acetylbenzenesulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup of 4-acetylbenzenesulfonic acid, which dictates its physical and chemical behavior.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the equilibrium geometry of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p) or cc-pVTZ, can predict key structural parameters. springerprofessional.deresearchgate.net These calculations typically involve optimizing the molecular structure to find the lowest energy conformation. The acetyl and sulfonyl groups, being electron-withdrawing, influence the geometry of the benzene (B151609) ring. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric properties.
Table 5.1.1: Predicted Geometric Parameters for this compound using DFT Note: These are representative values based on DFT calculations for structurally similar aromatic sulfonyl compounds. Actual values may vary.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C-S | ~1.77 Å |
| Bond Length | S=O | ~1.44 Å |
| Bond Length | S-OH | ~1.62 Å |
| Bond Length | C=O (acetyl) | ~1.23 Å |
| Bond Angle | O=S=O | ~120° |
| Bond Angle | C-S-O | ~105° |
| Dihedral Angle | C-C-S-O | ~90° |
For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While more computationally demanding than DFT, these methods provide benchmark-quality data on electronic energies and properties. researchgate.net They are particularly useful for calibrating DFT results and for studying systems where electron correlation effects are critical. For this compound, high-level ab initio calculations could be used to obtain a highly accurate value for its electron affinity or ionization potential, providing a deeper understanding of its redox properties.
Density Functional Theory (DFT) for Molecular Geometry, Energy, and Spectroscopic Parameters
Computational Spectroscopy (e.g., Predicted NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data with considerable accuracy, aiding in the interpretation of experimental spectra. researchgate.net
Predicted NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of a nucleus. nih.gov DFT calculations can predict ¹H and ¹³C NMR spectra by computing the magnetic shielding tensors of the nuclei. mdpi.com For this compound, the electron-withdrawing nature of both the acetyl and sulfonic acid groups is expected to deshield the aromatic protons, shifting them downfield. libretexts.org
Table 5.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Values are estimated based on standard chemical shift ranges and substituent effects in a typical deuterated solvent like D₂O. chemicalbook.com
| Nucleus | Position | Predicted Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (ortho to -COCH₃) | ~8.1 | Doublet |
| ¹H | Aromatic (ortho to -SO₃H) | ~7.9 | Doublet |
| ¹H | -COCH₃ | ~2.6 | Singlet |
| ¹³C | C=O | ~198 | - |
| ¹³C | Aromatic (C-SO₃H) | ~145 | - |
| ¹³C | Aromatic (C-COCH₃) | ~138 | - |
| ¹³C | Aromatic (CH) | 128-130 | - |
| ¹³C | -COCH₃ | ~27 | - |
Predicted IR Frequencies: Theoretical calculations of vibrational frequencies are invaluable for assigning bands in an experimental Infrared (IR) spectrum. After geometric optimization, the calculation of second derivatives of the energy (the Hessian matrix) yields harmonic vibrational frequencies. pressbooks.pub These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model.
Table 5.2.2: Predicted Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | -SO₃H | 3200-3500 | Broad, Medium |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ | 2900-3000 | Medium |
| C=O Stretch | -COCH₃ | 1680-1700 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1580-1600 & 1450-1500 | Medium-Weak |
| S=O Asymmetric Stretch | -SO₃H | 1340-1360 | Strong |
| S=O Symmetric Stretch | -SO₃H | 1150-1170 | Strong |
Investigation of Proton Transfer Mechanisms and Acidity Characteristics
As a strong acid, the proton transfer dynamics of this compound are of significant interest. cymitquimica.com Computational methods can model the process of deprotonation. By calculating the potential energy surface for the transfer of the sulfonic proton to a solvent molecule (like water), a transition state can be located and the energy barrier for the transfer can be determined. researchgate.netmasterorganicchemistry.com This provides mechanistic insight into the kinetics of its acid-base reactions. numberanalytics.com
The acidity (pKa) itself can be predicted computationally. This is often done by calculating the Gibbs free energy change (ΔG) for the dissociation reaction in solution, using a continuum solvent model (like the Polarizable Continuum Model, PCM) to account for solvation effects. The strong electron-withdrawing effects of both the para-acetyl group and the sulfonyl group itself are expected to stabilize the resulting sulfonate anion, making this compound a very strong acid. Computational studies can quantify this effect by comparing its calculated gas-phase acidity and pKa to that of unsubstituted benzenesulfonic acid. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com Using a classical force field, MD simulations can model the conformational flexibility and intermolecular interactions of this compound in a condensed phase, such as an aqueous solution. analis.com.my
Conformational Analysis: MD simulations can explore the rotational dynamics around the C-S and C-C(O) bonds, revealing the preferred conformations and the energy barriers between them. This is important for understanding how the molecule's shape fluctuates in solution.
Intermolecular Interactions: In solution, the molecule's functional groups will form non-covalent interactions with solvent molecules. mdpi.com MD simulations can provide a detailed picture of the hydrogen bonding network around the sulfonic acid and acetyl groups. Analysis tools like the Radial Distribution Function (RDF) can be used to quantify these interactions, showing, for example, the average distance and coordination number of water molecules around the sulfonate oxygen atoms and the carbonyl oxygen. analis.com.mynih.gov This is critical for understanding its solubility and how it interacts with other species in a mixture.
In Silico Prediction of Reactivity and Transformation Pathways
Computational tools can be used to predict how and where a molecule is likely to react. mdpi.com For this compound, this has practical applications, such as predicting its potential transformation products in environmental or biological systems. acs.org
Reactivity Indices: Reactivity can be predicted by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and by calculating reactivity descriptors derived from conceptual DFT. For example, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the carbonyl oxygen and sulfonate oxygens would be nucleophilic sites, while the carbonyl carbon would be an electrophilic site.
Transformation Pathways: Theoretical calculations can be used to explore the feasibility of various chemical transformations. By modeling proposed reaction mechanisms and calculating the activation energies for each step, researchers can predict the most likely transformation pathways. uni-konstanz.de For instance, one could computationally investigate the energy profiles for:
Oxidation: Conversion of the acetyl group to a carboxylic acid.
Reduction: Conversion of the carbonyl group to a secondary alcohol.
Electrophilic Aromatic Substitution: Predicting the regioselectivity of further substitution on the aromatic ring.
These in silico predictions can guide experimental work and help in understanding the degradation or metabolic fate of the compound. acs.org
Synthesis and Characterization of Advanced 4 Acetylbenzenesulfonic Acid Derivatives
Derivatives for Advanced Organic Synthesis Applications
The reactivity of the sulfonic acid and acetyl groups on the 4-acetylbenzenesulfonic acid backbone makes it a valuable scaffold for creating versatile intermediates in organic synthesis. A primary derivative, 4-acetylbenzenesulfonyl chloride, serves as a critical building block.
4-Acetylbenzenesulfonyl Chloride: This key intermediate is synthesized from the sodium salt of this compound. The reaction involves treating sodium 4-acetylbenzenesulfonate (B8370360) with a chlorinating agent, such as thionyl chloride, often in a solvent like dimethylformamide. prepchem.com The resulting 4-acetylbenzenesulfonyl chloride is a reactive compound, featuring a sulfonyl chloride group that is susceptible to nucleophilic attack. This reactivity allows for the introduction of the 4-acetylbenzenesulfonyl moiety into various molecular structures. prepchem.com
It is widely used as a linker molecule to synthesize bioactive compounds. cymitquimica.combiosynth.com Its utility stems from its ability to react with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. For instance, it reacts with dimethylamine (B145610) to yield 4-acetyl-N,N-dimethyl-benzenesulfonamide. chemicalbook.com The acetyl group can also be a site for further chemical modification. cymitquimica.combiosynth.com
Thiosulfoacid Esters: A series of S-esters of 4-acylaminobenzenethiosulfoacids have been synthesized and characterized. nih.gov These compounds are prepared from the corresponding 4-acylaminobenzenethiosulfoacid, showcasing the versatility of the sulfonyl group for creating a range of ester derivatives with potential applications in medicinal chemistry. nih.gov
| Derivative | Starting Material | Key Reagent | Primary Application |
|---|---|---|---|
| 4-Acetylbenzenesulfonyl chloride | Sodium 4-acetylbenzenesulfonate | Thionyl chloride | Intermediate for sulfonamides and bioactive molecules. prepchem.comcymitquimica.com |
| S-Phenyl 4-(acetylamino)benzenesulfonothioate | 4-(acetylamino)benzenesulfonothioic acid | Thiophenol (example) | Antimicrobial research. nih.gov |
| 4-Acetyl-N,N-dimethyl-benzenesulfonamide | 4-Acetylbenzenesulfonyl chloride | Dimethylamine | Specialty chemical synthesis. chemicalbook.com |
Derivatives for Dye and Pigment Research
This compound serves as a precursor in the synthesis of colorants, particularly azo dyes. ontosight.ai The aromatic ring can be diazotized and coupled with other aromatic compounds to create extended conjugated systems responsible for color. The sulfonic acid group enhances water solubility, a crucial property for textile dyeing applications. ontosight.aicymitquimica.com
While direct synthesis routes starting from this compound are part of proprietary industrial processes, its structural motifs are found in various dye structures. Research on new acid dyes frequently involves sulfophenyl components, which can be derived from precursors like this compound. redalyc.orgscirp.org These dyes are synthesized through diazotization and coupling reactions to produce vibrant and lightfast colors on fabrics such as wool and silk. scirp.orgresearchgate.net The general process involves reacting a diazotized aromatic amine with a coupling component, a role that derivatives of this compound can fulfill. scielo.org.mx The acetyl group can also be used to modify the final properties of the dye, such as its shade or fastness. epo.org
Sulfonylated and Acetylated Derivatives with Tunable Properties
The dual functionality of this compound allows for the synthesis of derivatives where properties can be finely tuned by modifying either the sulfonyl or the acetyl group.
Sulfonylation and Esterification: The conversion to 4-acetylbenzenesulfonyl chloride is the most fundamental sulfonyl-group modification. prepchem.com From this intermediate, a wide range of sulfonate esters and sulfonamides can be prepared. google.com The properties of these derivatives, such as solubility and reactivity, are dictated by the nature of the alcohol or amine used. For example, esterification with different alcohols can produce a library of sulfonate esters with varying alkyl chain lengths. google.compressbooks.pub Research has shown the synthesis of various 4-O-alkylated compounds from activated sulfonate precursors, demonstrating how the choice of alkyl group can be tailored for specific synthetic outcomes. chemrxiv.org
Acetylation and Further Reactions: The acetyl group provides another handle for chemical modification. For example, S-esters of 4-acylaminobenzenethiosulfoacids are synthesized from 4-aminobenzenethiosulfoacid which is subsequently acetylated. nih.gov This demonstrates how modification at the para-position relative to the sulfonic acid group can be used to build complex molecules with specific functionalities. nih.gov
Biotransformation Products as Research Targets (e.g., 4-sulfoacetophenone)
In the field of environmental science and microbiology, this compound, also known as 4-sulfoacetophenone (SAP), is a significant research target as it is a key metabolite in the biodegradation of linear alkylbenzenesulfonate (LAS) surfactants. nih.govresearchgate.net
Metabolic Pathway: The bacterium Comamonas testosteroni KF-1 has been extensively studied for its ability to break down sulfophenylcarboxylates (SPCs), which are the initial degradation products of LAS. nih.govnih.gov In this metabolic pathway, longer-chain SPCs like 3-(4-sulfophenyl)butyrate are shortened, leading to the formation of 4-sulfoacetophenone as a transient intermediate. nih.govuni-konstanz.de
The pathway proceeds as follows:
Formation of SAP: Longer-chain SPCs are metabolized through a process analogous to beta-oxidation, releasing acetyl-CoA to yield 4-sulfoacetophenone (SAP). nih.gov
Baeyer-Villiger Monooxygenation: An inducible, NADPH-dependent enzyme named SAP Baeyer-Villiger monooxygenase (SAPMO) catalyzes the oxidation of SAP to form 4-sulfophenol acetate (B1210297) (SPAc). nih.gov
Ester Hydrolysis: The resulting ester, SPAc, is then hydrolyzed by a specific esterase (SPAc esterase) to yield 4-sulfophenol and acetate, which can be further mineralized by the bacterium. nih.govnih.gov
The identification of these metabolites and the responsible enzymes provides a complete picture of a bacterial degradation pathway for these xenobiotic compounds. nih.gov
| Metabolite | Role in Pathway | Key Enzyme | Organism |
|---|---|---|---|
| 4-Sulfoacetophenone (SAP) | Transient intermediate | (Generated from SPCs) | Comamonas testosteroni KF-1. nih.govuni-konstanz.de |
| 4-Sulfophenol acetate (SPAc) | Product of SAP oxidation | SAP Baeyer-Villiger monooxygenase (SAPMO) | Comamonas testosteroni KF-1. nih.gov |
| 4-Sulfophenol | Product of SPAc hydrolysis | SPAc esterase | Comamonas testosteroni KF-1. nih.govnih.gov |
Synthesis of Specific Salts and Esters for Application-Oriented Research
The synthesis of specific salts and esters of benzenesulfonic acids is a direct route to materials with immediate industrial applications.
Barium Alkylbenzene Sulfonates: Research has been conducted on the synthesis of barium salts of alkylbenzene sulfonates for use as flow improvers for heavy crude oil. researchgate.net In a typical synthesis, an alkylbenzene sulfonic acid is neutralized with barium hydroxide. researchgate.netacademie-sciences.fr The resulting barium alkylbenzene sulfonate, by co-crystallizing with saturated hydrocarbons in the oil, can significantly reduce its viscosity and pour point. researchgate.netacademie-sciences.fr Studies have shown that derivatives like barium dodecylbenzenesulfonate can achieve viscosity reduction rates of up to 89.0%. researchgate.netacademie-sciences.fr This application-driven research highlights the utility of creating specific metal salts of sulfonic acids to solve industrial challenges. researchgate.net
Sulfonate Esters as Monomers: Esters of sulfonic acids are also valuable as monomers in polymerization. For example, methyl and ethyl esters of acrylamidoalkanesulfonic acids are prepared and used in copolymerization with other monomers like acrylonitrile. google.com The incorporation of the sulfonate ester into the polymer backbone can improve properties such as dyeability. google.com The synthesis typically involves reacting the free sulfonic acid with an ester of a strong acid in the presence of an amide like dimethylformamide. google.com
Environmental Dynamics and Biodegradation Research of 4 Acetylbenzenesulfonic Acid
Occurrence and Detection as an Environmental Metabolite or Breakdown Product
4-Acetylbenzenesulfonic acid, also known by the synonym 4-sulfoacetophenone (SAP), has been identified as a significant environmental metabolite. nih.govasm.org Its presence in the environment is not due to direct industrial discharge but rather as a breakdown product from more complex chemical compounds. asm.orgresearchgate.net Specifically, it emerges during the multi-stage biodegradation of widely used synthetic surfactants. nih.govresearchgate.net
Linear alkylbenzenesulfonate (LAS) is a major anionic surfactant used globally in laundry detergents and cleaning products. hibiscuspublisher.comnih.gov The complete environmental degradation of the complex mixture of LAS congeners is a two-tiered process carried out by bacterial communities. asm.orgnih.govasm.org
The initial step involves primary degradation by one set of bacteria, such as Parvibaculum lavamentivorans, which shorten the alkyl chains of LAS through oxidation, releasing a mixture of approximately 50 different short-chain sulfophenylcarboxylates (SPCs). nih.govasm.orgd-nb.info In the second step, other specialized bacteria mineralize these SPCs. asm.orgnih.gov
Research has pinpointed this compound (SAP) as a key, transient intermediate in the metabolic pathway of a specific SPC, 3-(4-sulfophenyl)butyrate (3-C4-SPC). nih.govasm.orgresearchgate.net During the growth of the bacterium Comamonas testosteroni KF-1 on 3-C4-SPC, SAP is formed in the culture medium, providing a crucial "missing link" in understanding the complete degradation pathway of this LAS-derived intermediate. nih.govasm.orgnih.gov Its formation results from the removal of an acetyl group from a derivatized form of 3-C4-SPC. nih.gov
Microbial Degradation Pathways and Enzyme Systems
The biodegradation of this compound is a critical step in the ultimate mineralization of certain LAS breakdown products. This process is mediated by specific bacterial strains equipped with a specialized enzymatic apparatus to break down the molecule's aromatic structure.
Comamonas testosteroni KF-1 is a model organism extensively studied for its ability to mineralize xenobiotic SPCs. nih.govuni-konstanz.de This bacterium was isolated from a laboratory trickling filter that demonstrated complete degradation of commercial LAS. uni-konstanz.de Strain KF-1 can utilize several SPCs for growth, including 3-(4-sulfophenyl)butyrate (3-C4-SPC), for which this compound is a key metabolite. asm.orgasm.org The isolation and study of C. testosteroni KF-1 have been instrumental in elucidating the novel biochemical pathways for the ultimate degradation of these environmental contaminants. nih.govuni-konstanz.de The organism's genome has been sequenced to better understand the molecular basis for its unique degradative capabilities. nih.gov
The degradation of this compound (SAP) by Comamonas testosteroni KF-1 involves a sophisticated and sequential enzymatic pathway. nih.govnih.gov The process begins after SAP is formed from the parent compound, 3-C4-SPC. asm.org
The first key enzymatic step acting on SAP is a Baeyer-Villiger monooxygenation reaction. nih.govnih.gov This reaction is catalyzed by the inducible, NADPH-dependent enzyme 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) . nih.govasm.org This enzyme inserts an oxygen atom into the SAP molecule, converting the ketone into an ester, specifically 4-sulfophenyl acetate (B1210297) (SPAc) . nih.govd-nb.info
The newly formed SPAc ester is then rapidly cleaved by a second enzyme, an inducible esterase known as SPAc esterase . nih.govasm.org This hydrolysis reaction breaks the ester bond, yielding two simpler compounds: 4-sulfophenol (also called 4-hydroxybenzenesulfonate) and acetate . nih.govnih.gov The acetate can be readily used by the bacterium as a carbon and energy source. nih.gov
This two-enzyme system effectively removes the acetyl moiety from the aromatic ring. nih.gov Subsequent steps in the pathway involve the monooxygenation of 4-sulfophenol to 4-sulfocatechol , followed by oxygenolytic ring cleavage and desulfonation, leading to the complete mineralization of the original compound. nih.govasm.org
Table 1: Key Enzymes in this compound Degradation by C. testosteroni KF-1
| Enzyme Name | Abbreviation | Substrate | Product(s) | Reaction Type |
| 4-sulfoacetophenone Baeyer-Villiger monooxygenase | SAPMO | This compound (SAP) | 4-Sulfophenyl acetate (SPAc) | Baeyer-Villiger Monooxygenation |
| 4-sulfophenylacetate esterase | SPAc esterase | 4-Sulfophenyl acetate (SPAc) | 4-Sulfophenol, Acetate | Hydrolysis |
Studies on Bacterial Strains Involved in Biotransformation (e.g., Comamonas testosteroni KF-1)
Environmental Fate Modeling and Predictive Studies
While direct environmental monitoring provides concrete data, environmental fate modeling and predictive studies offer a way to anticipate the occurrence of compounds like this compound. Recent research has utilized in silico prediction methods to identify potential environmental contaminants. acs.org In one study analyzing chemicals in indoor air with passive samplers, this compound was identified as a level 3 in silico predicted molecule. acs.org It was suggested to be a potential breakdown tracer for synthetic plasticizers, such as toluene (B28343) sulphonamide. acs.org This predictive approach highlights the utility of computational models in hypothesizing the presence of specific metabolites in the environment before their confirmed identification, guiding analytical efforts for environmental monitoring.
Development of Advanced Analytical Methods for Environmental Monitoring (e.g., LC-HRMS, GC-HRMS)
The detection and quantification of this compound and its related metabolites in complex environmental matrices and laboratory samples rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) with UV detection has been a foundational method in the research identifying the biodegradation pathway. asm.orgnih.gov In these studies, specific gradient systems on C18 columns were used to separate this compound (SAP) from its precursors and products, with distinct retention times allowing for its quantification. asm.orgnih.gov For instance, under one set of conditions, SAP had a retention time of 10.5 minutes. asm.org
More recently, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for nontargeted environmental analysis. acs.orgchromatographyonline.com This technique was successfully used to detect this compound in extracts from indoor passive air samplers, demonstrating its applicability for real-world environmental monitoring. acs.org The high mass accuracy and sensitivity of HRMS instruments, like the Orbitrap, are essential for identifying unknown or unexpected compounds in complex samples. acs.orgnih.gov Gas chromatography (GC) has also been employed, particularly for the identification of the final acetate product from the degradation pathway. nih.govasm.org
Table 2: Analytical Methods Used in this compound Research
| Analytical Technique | Abbreviation | Application | Reference |
| High-Performance Liquid Chromatography with UV detection | HPLC-UV | Separation and quantification of SAP, SPAc, and 4-sulfophenol in laboratory biodegradation experiments. | nih.gov, asm.org |
| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Nontargeted detection in environmental passive air samplers. | acs.org |
| Gas Chromatography with Flame-Ionization Detector | GC-FID | Determination of acetate produced during SPAc hydrolysis. | nih.gov, asm.org |
Advanced Research Applications of 4 Acetylbenzenesulfonic Acid in Materials Science and Chemical Technologies
Role as a Chemical Intermediate in Complex Organic Syntheses
4-Acetylbenzenesulfonic acid and its derivatives are versatile chemical intermediates utilized in the synthesis of a variety of complex organic molecules, including pharmaceuticals and dyes. cymitquimica.comontosight.ailookchem.com The presence of both a sulfonic acid group and an acetyl group on the benzene (B151609) ring provides multiple reactive sites for further chemical modifications. cymitquimica.com
The typical industrial synthesis of this compound involves the sulfonation of acetophenone (B1666503). ontosight.ai A related compound, 4-acetylbenzenesulfonyl chloride, serves as a crucial intermediate in the production of various chemicals, including dyes and pigments. lookchem.com For instance, the synthesis of 3-acetylbenzenesulfonyl chloride is achieved through the electrophilic aromatic substitution of acetylbenzene with chlorosulfonic acid, where the acetyl group directs the sulfonation to the meta position.
In the realm of dye synthesis, benzenesulfonic acid and its derivatives are fundamental building blocks. They are instrumental in the manufacturing of azo dyes. ontosight.ai For example, functionalized fluorescent dyes, which are analogues of Nile Red, have been synthesized and their fluorescence properties evaluated. rsc.org The synthesis of these dyes often involves reactions with compounds like 5-diethylamino-2-nitrosophenol and 1,6-dihydroxynaphthalene. rsc.org
The following table outlines the role of this compound and its related compounds as intermediates in various synthetic processes.
| Intermediate Compound | Synthetic Application | Resulting Product Class |
| This compound | Starting material in multi-step synthesis | Pharmaceuticals, Dyes ontosight.ai |
| 4-Acetylbenzenesulfonyl Chloride | Intermediate for sulfanilamide (B372717) drugs | Pharmaceuticals lookchem.com |
| 4-Acetylbenzenesulfonyl Chloride | Intermediate in chemical production | Dyes, Pigments lookchem.com |
| Benzenesulfonic Acid Derivatives | Building blocks in organic chemistry | Azo Dyes kvmwai.edu.in |
| 3-Acetylbenzenesulfonyl Chloride | Electrophilic aromatic substitution | Meta-substituted compounds |
Applications in Surfactant Research and Development Beyond Basic Production
The amphiphilic nature of this compound, possessing both a hydrophilic sulfonic acid group and a more hydrophobic acetyl-substituted benzene ring, makes it and its derivatives subjects of interest in advanced surfactant research. ontosight.ai This dual character allows for the formation of micelles and the reduction of surface tension, which are fundamental properties of surfactants.
Research has delved into the synthesis of novel surfactants derived from related structures. For example, 4-sulfoalkanoic acids, which are dianionic-headed surfactants, have been synthesized through radical addition and subsequent oxidation. mdpi.com These specialized surfactants show potential for applications in industries like textiles and in colloidal drug delivery systems. mdpi.com
In the context of laundry detergents, the biodegradation of linear alkylbenzene sulfonate (LAS), a major surfactant, has been studied extensively. asm.org This research has identified 4-sulfoacetophenone (a synonym for 4-acetylbenzenesulfonate) as a transient intermediate in the degradation pathway of certain LAS components by bacteria like Comamonas testosteroni KF-1. asm.org This finding is crucial for understanding the environmental fate of widely used surfactants.
The table below summarizes key research findings related to the application of this compound and its analogues in surfactant science.
| Compound/Derivative | Research Focus | Key Finding | Potential Application |
| This compound | General Surfactant Properties | Amphiphilic nature due to hydrophilic and hydrophobic groups. ontosight.ai | Detergents, Personal Care Products ontosight.ai |
| 4-Sulfoalkanoic Acids | Synthesis of Dianionic-Headed Surfactants | Synthesized via radical addition and oxidation. mdpi.com | Textile Industry, Drug Delivery mdpi.com |
| 4-Sulfoacetophenone (4-Acetylbenzenesulfonate) | Biodegradation of Linear Alkylbenzene Sulfonate (LAS) | Identified as a transient intermediate in the degradation of 3-(4-sulfophenyl)butyrate. asm.org | Environmental Microbiology, Wastewater Treatment asm.org |
| Sodium 4-ethylbenzenesulfonate (B229782) | Surfactant Properties | Effectively reduces surface tension and enhances solubility of hydrophobic compounds. | Biochemical Assays, Drug Delivery Systems |
Integration in Specialty Chemicals for Modifying Material Properties (e.g., crude oil flow improvers)
The unique chemical structure of this compound and its derivatives allows for their use as specialty chemicals to modify the properties of various materials, a notable example being crude oil flow improvers. The presence of both polar (sulfonic acid) and non-polar (acetyl and benzene ring) components enables these molecules to interact with the complex constituents of crude oil, such as asphaltenes and paraffins.
Research has shown that certain alkylbenzene sulfonates can act as effective crude oil flow improvers. For instance, barium salts of alkylbenzene sulfonates have been synthesized and tested for their ability to reduce the viscosity and pour point of heavy crude oil. researchgate.net Specifically, barium dodecylbenzenesulfonate demonstrated a significant viscosity reduction of 89.0% and a pour point depression of 5°C at a concentration of 900 mg/L. researchgate.net The proposed mechanism involves the alkyl chain of the flow improver acting as a crystal nucleus for wax molecules, while the metal component forms complexes with heteroatoms in asphaltenes and resins, disrupting their aggregation. researchgate.net
Another study focused on the synthesis of oil-soluble viscosity reducers by reacting dodecylbenzenesulfonic acid, acetylbenzenesulfonic acid, or octadecylbenzenesulfonic acid with n-octyl alcohol and barium hydroxide. academie-sciences.fr Furthermore, modified waste polystyrene, through acetylation, has been developed as a crude oil flow improver, achieving a viscosity reduction of up to 84.6%. mdpi.com While not directly this compound, this highlights the utility of the acetyl functional group in designing flow improvers.
The following table presents data on the performance of related compounds as crude oil flow improvers.
| Flow Improver | Crude Oil Type | Concentration | Viscosity Reduction (%) | Pour Point Reduction (°C) |
| Barium Dodecylbenzenesulfonate | Heavy Crude | 900 mg/L | 89.0 | 5 |
| Modified Polystyrene (Acetylated) | Henan Oil | - | 84.6 | 8.8 |
Investigation as a Catalyst Component or Precursor in Catalytic Systems
The acidic nature of the sulfonic acid group in this compound and related compounds makes them candidates for investigation as catalyst components or precursors in various acid-catalyzed reactions. guidechem.commdpi.comallnex.com Solid acid catalysts are of significant interest in green chemistry as they can replace corrosive and difficult-to-recover liquid mineral acids like sulfuric acid. mdpi.comuco.es
Sulfonic acid-functionalized materials, including those supported on inorganic substrates like silica (B1680970), zirconia, or carbon, have been developed and shown to be effective heterogeneous catalysts. mdpi.comuco.esuq.edu.au These materials are used in a wide range of organic transformations, such as multicomponent reactions, esterification, and the synthesis of fine chemicals. uco.esuq.edu.au For example, sulfonated mesoporous carbons have demonstrated excellent catalytic activity in the esterification of stearic acid. uq.edu.au
The synthesis of these catalysts often involves the functionalization of a support material with a precursor containing a sulfonic acid group or a group that can be converted to it, such as a thiol. mdpi.comuq.edu.au For instance, arenesulfonic functionalized mesoporous silica (MCM-41) has been synthesized, offering a more stable catalyst compared to those with alkyl linkers due to the reduced leaching of the -SO3H group. mdpi.com While direct use of this compound as a catalyst is less documented, its structural motifs are relevant to the design of more complex solid acid catalysts. For example, the synthesis of organosilica-aluminum phosphates using 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (B161050) as a precursor has yielded effective catalysts for the etherification of glycerol (B35011). uco.es
The table below highlights different types of sulfonic acid-based catalysts and their applications.
| Catalyst System | Precursor/Functional Group | Support Material | Catalytic Application |
| Arenesulfonic Acid Functionalized Silica | Arenesulfonic groups | Mesoporous Silica (MCM-41) | General acid catalysis mdpi.com |
| Sulfonated Mesoporous Carbon | Sulfonic acid groups | Mesoporous Carbon (CMK-5) | Bisphenol production uq.edu.au |
| Sulfonic Acid Functionalized Nanomagnetic Zirconia | Thiol groups (oxidized to sulfonic acid) | Nanomagnetic Zirconia | Protection of alcohols mdpi.com |
| Organosilica-Aluminum Phosphates | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | Aluminum Phosphate | Etherification of glycerol uco.es |
Functional Group Utilization in the Design of Advanced Organic Materials
The distinct functional groups of this compound, the sulfonic acid group and the acetyl group, offer opportunities for its integration into advanced organic materials, imparting specific properties. The sulfonic acid group, for instance, is known to enhance properties like proton conductivity in polymers.
A key application area is in the development of polymer electrolyte membranes (PEMs) for fuel cells. The incorporation of sulfonic acid groups into polymer backbones is a common strategy to create proton-conducting pathways. For example, the incorporation of this compound into sulfonated poly(ether ether ketone) (SPEEK) membranes has been shown to enhance proton conductivity. vulcanchem.com
Furthermore, the general class of benzenesulfonic acid derivatives is utilized in the synthesis of various functional polymers. For instance, a complex polymer synthesized from 4-hydroxybenzenesulfonic acid, formaldehyde, and 4,4'-sulfonylbis(phenol) has potential applications in water treatment as a flocculant and in dye fixation for textiles due to its ionic and hydrophilic properties. ontosight.ai The acetyl group, while less explored in this specific context, offers a reactive site for further polymer modification or for influencing the material's interaction with other substances.
The table below outlines the functional group utilization of this compound and related compounds in the design of advanced materials.
| Compound/Derivative | Functional Group Utilized | Material Type | Enhanced Property/Application |
| This compound | Sulfonic Acid Group | Sulfonated Poly(ether ether ketone) (SPEEK) | Proton Conductivity vulcanchem.com |
| 4-Hydroxybenzenesulfonic Acid Polymer | Sulfonic Acid Group | Formaldehyde Co-polymer | Water Treatment, Dye Fixation ontosight.ai |
| 4-tert-Butylbenzenesulfonic Acid | Sulfonic Acid Group, tert-Butyl Group | General Polymer Chemistry | Surfactants, Dyes, Pharmaceuticals cymitquimica.com |
Future Research Avenues and Contemporary Challenges for 4 Acetylbenzenesulfonic Acid
Exploration of Novel Sustainable Synthetic Routes and Green Chemistry Principles
The traditional synthesis of aromatic sulfonic acids, often relying on potent reagents like concentrated sulfuric acid or chlorosulfonic acid, presents environmental and safety challenges. ontosight.aithieme-connect.com Modern research is increasingly focused on aligning chemical production with the principles of green chemistry, which prioritize waste minimization, energy efficiency, and the use of less hazardous substances. acs.orgresearchgate.net
A primary challenge is to replace harsh sulfonating agents. Future work could explore solid acid catalysts, such as sulfonated carbon materials, which have demonstrated effectiveness in other acid-catalyzed reactions like the hydration of phenylacetylene (B144264) to acetophenone (B1666503). rsc.org These catalysts are often recoverable and reusable, reducing waste. rsc.org Another promising avenue is the use of alternative energy sources to drive the reaction more efficiently. Ultrasound-assisted sulfonation, for instance, has been shown to promote the regioselective sulfonation of aromatic compounds with sulfuric acid under milder conditions. acs.org The development of solvent-free or aqueous-phase reaction systems is another key goal, aiming to reduce reliance on volatile organic solvents. mdpi.comijnc.ir Research into catalytic innovations, such as using specifically designed metal-organic frameworks (MOFs), could provide highly selective and efficient pathways, lowering the activation energy and allowing for milder reaction conditions. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonation
| Feature | Traditional Sulfonation | Potential Green/Sustainable Routes |
|---|---|---|
| Reagents | Concentrated H₂SO₄, Oleum, Chlorosulfonic Acid | Solid acid catalysts, SO₃ complexes, Recycled acids |
| Solvents | Often requires organic solvents | Solvent-free conditions, Water, Green solvents (e.g., ionic liquids) |
| Energy Input | Typically high temperatures | Ultrasound, Microwave irradiation, Catalysis at lower temperatures |
| Byproducts | Spent acid, chlorinated waste | Fewer byproducts, easier catalyst separation |
| Atom Economy | Moderate to low | Potentially higher through catalytic pathways |
Deeper Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product formation. For 4-acetylbenzenesulfonic acid, this involves elucidating the electrophilic substitution pathway on the acetophenone ring. The acetyl group is a deactivating, meta-directing group, yet the para-substituted product is the one of interest. Understanding the factors that govern regioselectivity is a key challenge.
Studies on related reactions offer valuable insights. For example, during the Beckmann rearrangement of acetophenone oxime in concentrated sulfuric acid, it was observed that sulfonation of the benzene (B151609) ring occurs prior to the rearrangement, indicating the rapid nature of the sulfonation reaction even under these conditions. Furthermore, research into the formation of sulfones—a common byproduct in sulfonation processes—suggests they can arise from the reaction of aromatic sulfonic anhydrides with the starting aromatic material. core.ac.uk Future mechanistic studies could focus on identifying and characterizing such electrophilic intermediates in the specific sulfonation of acetophenone. core.ac.uk Additionally, alternative pathways, such as copper-catalyzed C-S bond formation between aryl ketones and sodium sulfinates, may proceed through different mechanisms, including radical pathways, which warrant further investigation. researchgate.net
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
The direct observation of short-lived intermediates is crucial for validating proposed reaction mechanisms. Sulfonation reactions can involve highly reactive species, such as sulfonic anhydrides or protonated intermediates, which are challenging to detect. core.ac.ukamericanpharmaceuticalreview.com Advanced spectroscopic techniques are indispensable for this purpose.
Future research will likely employ a suite of methods to gain a comprehensive picture. In-situ monitoring using techniques like FT-Raman and infrared spectroscopy can track the consumption of reactants and the emergence of products and intermediates in real-time. researchgate.netvt.edu FT-Raman has been successfully used to quantitatively determine the degree of dissociation of sulfonic acid groups in sulfonated polymers by identifying molecular markers for both the –SO₃H and –SO₃⁻ forms. researchgate.net For more detailed structural elucidation of isolated intermediates, high-resolution nuclear magnetic resonance (NMR) remains a cornerstone technique. americanpharmaceuticalreview.com Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS or GC-MS), is essential for identifying trace-level species and byproducts. americanpharmaceuticalreview.com For sulfonated compounds that are not easily volatilized, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) can be used to identify characteristic fragments. researchgate.net
Integration of Multiscale Computational and Experimental Studies for Predictive Modeling
The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular properties, model reaction energy profiles, and simulate spectroscopic signatures, providing insights that are difficult to obtain experimentally.
For this compound, computational studies can be used to:
Predict Regioselectivity: Model the transition states for sulfonation at the ortho, meta, and para positions of acetophenone to understand why the para product is formed.
Elucidate Reaction Mechanisms: Calculate the energy barriers for different proposed pathways, such as those involving sulfonic anhydrides versus direct electrophilic attack. core.ac.uk
Simulate Spectra: Predict NMR, IR, and Raman spectra for proposed transient species to aid in their experimental identification.
This in silico approach has already been used to predict the existence of this compound as a breakdown product in environmental studies, with the predictions later integrated with mass spectrometry data. researchgate.net In other fields, the combination of computational and experimental approaches has been vital for exploring structure-activity relationships, for example, in the design of enzyme inhibitors. nih.gov Applying this integrated strategy will allow for the predictive design of more efficient catalysts and optimized reaction conditions for the synthesis of this compound.
Discovery of Undiscovered Biotransformation Pathways and Novel Microbial Systems
The environmental fate of sulfonated aromatic compounds is of significant interest. Research has revealed that this compound (referred to as 4-sulfoacetophenone) is a transient intermediate in the microbial degradation of linear alkylbenzenesulfonate (LAS) surfactants. researchgate.net Specifically, the bacterium Comamonas testosteroni KF-1 has been identified as capable of metabolizing sulfophenylcarboxylates, which are breakdown products of LAS. researchgate.net
This discovery opens up several avenues for future research. A primary challenge is to elucidate the complete enzymatic pathway responsible for the transformation of this compound. Studies on the biotransformation of structurally similar compounds, like the UV-filter sulisobenzone, have shown that an initial step can be the reduction of the keto moiety to a benzhydrol analogue, followed by further oxidation and ring cleavage. drugbank.com Investigating whether a similar reductive step occurs for this compound is a logical next step. Furthermore, the search for other microbial species or consortia capable of degrading aromatic sulfonic acids could lead to the discovery of novel enzymes, such as laccases or dioxygenases, with potential applications in bioremediation. nih.govethz.ch
Table 2: Known and Hypothesized Steps in the Biotransformation of Aromatic Ketones
| Compound Family | Observed/Hypothesized Transformation Step | Relevant Research Context |
|---|---|---|
| Linear Alkylbenzenesulfonates (LAS) | Formation of 4-sulfoacetophenone (this compound) as an intermediate. | Degradation by Comamonas testosteroni KF-1. researchgate.net |
| Sulisobenzone (Benzophenone-4) | Initial reduction of the carbonyl (keto) group to a secondary alcohol. | Biodegradation in activated sludge. drugbank.com |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Oxidation by laccase enzymes, often enhanced by mediator compounds. | Bioremediation studies. nih.gov |
Development of Novel Materials and Functional Systems Incorporating the this compound Moiety
The bifunctional nature of this compound—possessing both a reactive acetyl group and a hydrophilic, ion-exchangeable sulfonic acid group—makes it an attractive building block for advanced materials. ontosight.ai
A significant area of research is in the development of proton exchange membranes (PEMs) for fuel cells. By incorporating sulfonated monomers into polymer backbones, materials with high proton conductivity can be created. A series of sulfonated poly(arylene ether sulfone) copolymers have been synthesized using a sulfonated dichlorodiphenylsulfone monomer, demonstrating that controlled incorporation of sulfonic acid groups can lead to desirable properties like nanophase separation and high water uptake, which are crucial for ion transport. vt.edu The acetyl group on this compound offers a potential site for polymerization or for post-polymerization modification to create cross-linked networks, potentially enhancing the thermal and mechanical stability of such membranes.
Other potential applications include:
Functional Polymers: The acetyl group can be a handle for grafting other molecules onto a polymer backbone, while the sulfonic acid group can impart properties like water solubility or catalytic activity.
Specialty Surfactants and Dyes: The compound serves as a precursor in the synthesis of these materials. ontosight.ai
Biologically Active Molecules: The sulfonic acid group can increase the water solubility and alter the bioavailability of a parent molecule, a useful feature in drug design. google.com For example, esters derived from aromatic sulfonic acids have been investigated for their ability to inhibit enzymes. google.com
Q & A
Q. Q1. What are the standard laboratory methods for synthesizing 4-acetylbenzenesulfonic acid, and how can purity be ensured?
The synthesis typically involves sequential sulfonation and acetylation of toluene derivatives. A common approach includes:
Sulfonation : Reacting toluene with concentrated sulfuric acid at 110–130°C to form toluenesulfonic acid .
Acetylation : Introducing an acetyl group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Purity Control :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- HPLC Analysis : Monitor purity using a C18 column with UV detection at 254 nm .
- Melting Point Verification : Compare observed melting points (e.g., 208–210°C for intermediates) with literature values .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?
Key variables include:
- Temperature : Excess heat during sulfonation can lead to over-sulfonation; maintain 110–130°C .
- Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
Case Study : A 15% yield increase was achieved by replacing HCl with H₂SO₄ as the proton source during acetylation .
Basic Characterization Techniques
Q. Q3. What spectroscopic methods are essential for characterizing this compound?
- NMR :
- IR Spectroscopy : Detect sulfonate S=O stretches (~1180 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode for sulfonate detection (e.g., [M-H]⁻ at m/z 214) .
Advanced Data Interpretation
Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Example : Discrepancies in NMR shifts may arise from tautomerism or solvent effects.
- Approach :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in substituted derivatives) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data .
- Cross-Validation : Correlate IR and Raman data to confirm functional group assignments .
Basic Applications in Research
Q. Q5. What are the primary research applications of this compound in analytical chemistry?
- Chromatography : As a ion-pairing agent in HPLC to separate basic compounds .
- Derivatization : Enhance UV detectability of amines via sulfonation .
- Catalysis : Acid catalyst in esterification reactions due to strong sulfonic acid groups .
Advanced Functional Applications
Q. Q6. How is this compound utilized in drug delivery systems?
- Prodrug Design : The acetyl group can be hydrolyzed in vivo to release active sulfonamide drugs .
- Polymer Conjugation : Sulfonate moieties improve hydrophilicity of drug-loaded nanoparticles .
Study Example : A derivative showed 40% higher cellular uptake in cancer cells compared to non-acetylated analogs .
Safety and Handling
Q. Q7. What safety protocols are critical when handling this compound?
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles to prevent contact with corrosive reagents .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and rinse with excess water .
Advanced Hazard Mitigation
Q. Q8. How can reactive intermediates during synthesis be stabilized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
